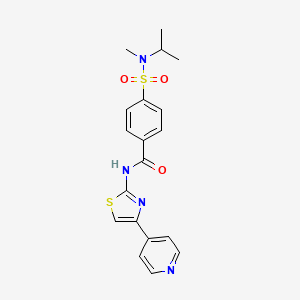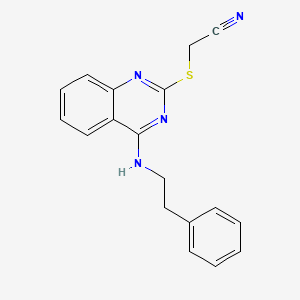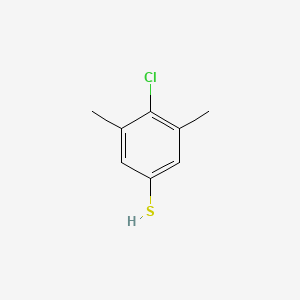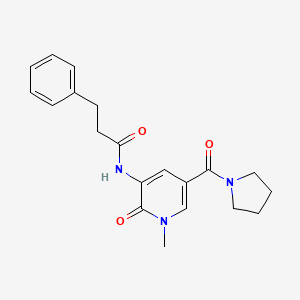
4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as IMPY or PBT2 and has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic uses.
Aplicaciones Científicas De Investigación
Chemical Variability and Complex Formation
The chemistry of compounds containing 2,6-diyl pyridine and thiazole units, such as 4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, exhibits fascinating variability. These compounds are notable for their ability to form complex compounds with various properties, including biological and electrochemical activities. This broadens the scope for research into their applications in areas like spectroscopy, magnetic properties, and drug development (Boča, Jameson, & Linert, 2011).
Antitubercular Activity
The structural modification of isoniazid derivatives, which are closely related to the chemical structure of interest, has been evaluated for antitubercular activity. These derivatives demonstrate significant efficacy against various Mycobacterium species, suggesting that similar compounds may also possess potent antitubercular properties. This opens up avenues for the design of new antitubercular agents using this scaffold (Asif, 2014).
Cytochrome P450 Inhibition
Research into the inhibition of cytochrome P450 isoforms by chemical inhibitors, including those with structures similar to this compound, highlights the potential for drug-drug interaction studies. These inhibitors help in understanding the metabolism of drugs and predicting possible interactions, essential for the safe development of new pharmaceuticals (Khojasteh et al., 2011).
Biological and Optical Sensing Applications
Pyrimidine derivatives are extensively used as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This makes them suitable for various biological and medicinal applications, suggesting potential use of related compounds in creating new sensing materials (Jindal & Kaur, 2021).
DNA Interaction Studies
Compounds like Hoechst 33258, which share structural features with the chemical , are known for their strong binding to DNA. This property is used in chromosome and nuclear staining, providing a pathway for research into novel drug designs based on DNA sequence recognition and binding capabilities (Issar & Kakkar, 2013).
CNS Drug Synthesis Potential
Heterocycles with heteroatoms, similar to the molecule of interest, form a significant class of compounds with potential CNS activity. This highlights the possibility of synthesizing novel CNS drugs from such structures, underscoring their importance in pharmacology (Saganuwan, 2017).
Autophagy-Related Protein Inhibition
The study of Plasmodium falciparum autophagy-related proteins (PfAtg) identifies compounds capable of inhibiting PfAtg8-PfAtg3 protein-protein interaction as potential antimalarial drug candidates. This suggests that similar molecules could be explored for their antimalarial properties (Usman et al., 2023).
Anticancer and Antibacterial Properties
Phenothiazine derivatives, structurally related to the compound of interest, exhibit significant biological activities, including anticancer and antibacterial effects. This indicates the potential for these compounds to be developed into therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Propiedades
IUPAC Name |
4-[methyl(propan-2-yl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13(2)23(3)28(25,26)16-6-4-15(5-7-16)18(24)22-19-21-17(12-27-19)14-8-10-20-11-9-14/h4-13H,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVOJERZNPZXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)


![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoate](/img/structure/B2535448.png)


![N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2535457.png)